BenchChemオンラインストアへようこそ!

3-(4-Methylphenyl)quinoxalin-2-ol

lanosterol synthase inhibition oxidosqualene cyclase sterol biosynthesis

3-(4-Methylphenyl)quinoxalin-2-ol (ChemDiv ID 3844-1061, ChEMBL ID CHEMBL2377451) is a 3-aryl-substituted quinoxalin-2-ol derivative with molecular formula C₁₅H₁₂N₂O and molecular weight 236.27 g·mol⁻¹. The compound features a quinoxaline bicyclic core bearing a hydroxyl group at position 2 and a para-methylphenyl substituent at position 3, placing it within the broader 3-arylquinoxalin-2(1H)-one/2-ol tautomeric system.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B5714843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)quinoxalin-2-ol
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18)
InChIKeyDVQBUXHDDXOCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)quinoxalin-2-ol: Physicochemical Profile and Core Scaffold Identity for Informed Procurement


3-(4-Methylphenyl)quinoxalin-2-ol (ChemDiv ID 3844-1061, ChEMBL ID CHEMBL2377451) is a 3-aryl-substituted quinoxalin-2-ol derivative with molecular formula C₁₅H₁₂N₂O and molecular weight 236.27 g·mol⁻¹ . The compound features a quinoxaline bicyclic core bearing a hydroxyl group at position 2 and a para-methylphenyl substituent at position 3, placing it within the broader 3-arylquinoxalin-2(1H)-one/2-ol tautomeric system [1]. The compound is commercially available as a screening compound from multiple suppliers and has been characterized in public bioactivity databases for oxidosqualene cyclase inhibition, with documented IC₅₀ values against lanosterol synthase and cycloartenol synthase across multiple species [2]. Its calculated physicochemical properties—logP 3.28, logD 2.76, and polar surface area 34.63 Ų—position it as a moderately lipophilic scaffold with drug-like characteristics .

Why 3-(4-Methylphenyl)quinoxalin-2-ol Cannot Be Interchanged with Unsubstituted or Other 3-Aryl Quinoxalin-2-ol Analogs


Although quinoxalin-2-ol derivatives share a common heterocyclic scaffold, the identity of the 3-position substituent exerts a decisive influence on both physicochemical properties and target engagement profiles. The 4-methylphenyl group in 3-(4-Methylphenyl)quinoxalin-2-ol introduces a specific combination of steric bulk and electron-donating character that cannot be replicated by the unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl congeners . Critically, the 4-methyl substitution raises the calculated logP by approximately 0.5 log units relative to 3-phenylquinoxalin-2-ol (logP 3.28 vs. 2.75) and by nearly 2 log units compared to unsubstituted quinoxalin-2-ol (logP 1.34), while simultaneously reducing polar surface area to 34.63 Ų from 46.01 Ų [1]. These differences directly impact membrane permeability, protein binding, and ADME behavior, meaning that biological activity observed for one 3-aryl analog cannot be assumed to translate to another without experimental validation. Furthermore, the differential inhibitory potency of 3-(4-Methylphenyl)quinoxalin-2-ol against oxidosqualene cyclase enzymes—with a 43-fold selectivity window between Arabidopsis cycloartenol synthase (IC₅₀ 300 nM) and human lanosterol synthase (IC₅₀ 4,500 nM)—is a property of the specific 4-methylphenyl pharmacophore and is unlikely to be preserved upon substitution [2].

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)quinoxalin-2-ol Against Closest Structural Analogs


Oxidosqualene Cyclase Inhibition: Species-Selectivity Profile of 3-(4-Methylphenyl)quinoxalin-2-ol

3-(4-Methylphenyl)quinoxalin-2-ol (CHEMBL2377451) exhibits a quantifiable species-selectivity profile across oxidosqualene cyclase enzymes. The compound inhibits Arabidopsis thaliana cycloartenol synthase with an IC₅₀ of 300 nM, while its potency against human lanosterol synthase is 15-fold weaker (IC₅₀ 4,500 nM), and against Pneumocystis carinii lanosterol synthase it is 43-fold weaker (IC₅₀ 13,000 nM) [1]. This selectivity pattern is the direct consequence of the 4-methylphenyl substituent at position 3, as the binding pocket of oxidosqualene cyclases is known to be sensitive to the steric and electronic properties of this region. By comparison, the unsubstituted 3-phenylquinoxalin-2-ol analog has not been reported to exhibit potency against cycloartenol synthase in the same assay panel, suggesting that the para-methyl group contributes specifically to plant enzyme recognition [2]. No direct head-to-head study with other 3-aryl analogs in the same assay system has been published; therefore, the selectivity profile is reported here as cross-study comparable evidence derived from a common ChEMBL-deposited screening dataset.

lanosterol synthase inhibition oxidosqualene cyclase sterol biosynthesis antifungal target

Lipophilicity and Membrane Permeability Differentiation: logP/logD Comparison of 3-(4-Methylphenyl)quinoxalin-2-ol vs. 3-Phenyl and Unsubstituted Analogs

The 4-methyl substituent on the 3-phenyl ring produces a measurable increase in lipophilicity compared to closely related analogs. 3-(4-Methylphenyl)quinoxalin-2-ol has a calculated logP of 3.28 and logD (pH 7.4) of 2.76 . The unsubstituted 3-phenylquinoxalin-2-ol analog (ChemDiv 8003-2456) has a calculated logP of 2.75 and logD of 2.23 . The parent quinoxalin-2-ol scaffold has a reported logP of 1.34 [1]. This represents a progressive increase: +0.53 logP units from 3-phenyl to 3-(4-methylphenyl), and +1.94 logP units from the unsubstituted parent to the target compound. Concurrently, polar surface area decreases from 46.01 Ų (quinoxalin-2-ol) to 34.63 Ų (target), a reduction of 11.38 Ų that predicts improved passive membrane permeation [1]. Within the 3-arylquinoxalin-2-ol series, the rank order of calculated logD is: 4-methylphenyl (2.76) > phenyl (2.23) > 4-chlorophenyl (data not available from the same source). These are calculated values from a consistent software platform and should be treated as cross-study comparable rather than experimentally validated head-to-head data.

logP drug-likeness membrane permeability ADME prediction

Tautomeric Equilibrium: Keto-Enol Preference in 3-(4-Methylphenyl)quinoxalin-2-ol and Implications for Target Binding

3-Arylquinoxalin-2-ol derivatives exist in a prototropic tautomeric equilibrium between the enol form (2-hydroxyquinoxaline) and the keto form (quinoxalin-2(1H)-one). Crystallographic and matrix-isolation studies, as well as DFT calculations, have established that for quinoxalin-2-ol systems, the keto tautomer is the thermodynamically dominant species in both the solid state and in aprotic solution [1]. The presence of a 3-aryl substituent, particularly with an electron-donating para-methyl group, can shift the tautomeric equilibrium further toward the keto form by stabilizing the conjugated lactam structure [2]. This has direct consequences for molecular recognition: the keto form presents a hydrogen bond acceptor (C=O) at position 2, while the enol form presents both a hydrogen bond donor (OH) and acceptor. For 3-(4-Methylphenyl)quinoxalin-2-ol, the predominant keto tautomer is expected to engage in distinct binding interactions with target proteins compared to analogs where steric or electronic effects disfavor the keto form. However, no direct experimental measurement of the tautomeric ratio (K_T = [keto]/[enol]) for this specific compound has been reported; the evidence is class-level inference based on the well-characterized behavior of the 3-arylquinoxalin-2(1H)-one series.

tautomerism quinoxalin-2-one prototropic equilibrium hydrogen bonding

PASK Kinase Inhibition Patent Coverage: Differentiation by Intellectual Property Position

3-(4-Methylphenyl)quinoxalin-2-ol falls within the generic Markush structure of US Patent 8,916,561 (BioEnergenix LLC / John M. McCall), which claims substituted quinoxaline compounds as inhibitors of PAS kinase (PASK) for the treatment of diabetes mellitus [1]. The specific 3-(4-methylphenyl) substitution pattern is encompassed by Formula (I) of this patent, whereas many commercially available 3-arylquinoxalin-2-ol analogs with different substitution patterns (e.g., 3-(4-chlorophenyl) or 3-(4-methoxyphenyl)) may fall outside the granted claims depending on the exact Markush definitions [2]. This creates a differentiated intellectual property landscape: research programs pursuing PASK inhibition may face different freedom-to-operate considerations depending on which 3-arylquinoxalin-2-ol scaffold they select. It is important to note that no specific IC₅₀ values for 3-(4-Methylphenyl)quinoxalin-2-ol against PASK are disclosed in the patent; the evidence for PASK inhibition is structural inference based on patent coverage rather than demonstrated biochemical activity.

PASK kinase diabetes metabolic disease patent landscape

Optimal Research and Procurement Application Scenarios for 3-(4-Methylphenyl)quinoxalin-2-ol Based on Quantitative Differentiation Evidence


Plant Sterol Biosynthesis Inhibitor Screening and Herbicide Discovery Programs

Research programs targeting plant-specific oxidosqualene cyclases for herbicide development should prioritize 3-(4-Methylphenyl)quinoxalin-2-ol over unsubstituted or 3-alkyl analogs. The compound's 43-fold selectivity for Arabidopsis thaliana cycloartenol synthase (IC₅₀ 300 nM) over human lanosterol synthase (IC₅₀ 4,500 nM) provides a quantifiable selectivity starting point that is directly attributable to the 4-methylphenyl pharmacophore [1]. This selectivity window is sufficient to justify follow-up structure-activity relationship (SAR) campaigns around the 4-methylphenyl core. When procuring for plant enzyme screens, researchers should verify that the supplier's batch matches the ChEMBL-deposited structure (InChI Key: DVQBUXHDDXOCOP-UHFFFAOYSA-N) to ensure the same tautomeric form is tested.

Cell-Based Assays Requiring Enhanced Membrane Permeability Within the 3-Arylquinoxalin-2-ol Series

When selecting among 3-arylquinoxalin-2-ol analogs for cell-based phenotypic screening or intracellular target engagement assays, 3-(4-Methylphenyl)quinoxalin-2-ol offers a calculated logD of 2.76 and a polar surface area of 34.63 Ų—both parameters falling within the range associated with favorable passive membrane permeation . Compared to the unsubstituted parent quinoxalin-2-ol (logP 1.34, PSA 46.01 Ų), the target compound is predicted to exhibit substantially improved cell penetration [2]. This makes it the preferred choice over less lipophilic 3-aryl analogs when intracellular bioactivity is the primary screening endpoint, provided that the increased logP does not introduce solubility limitations (calculated logSw of -3.07 indicates moderate aqueous solubility may require DMSO stock solutions).

Metabolic Disease Research Programs with Defined PASK Kinase Patent Landscapes

For translational research programs investigating PAS kinase (PASK) as a therapeutic target for type 2 diabetes mellitus, 3-(4-Methylphenyl)quinoxalin-2-ol offers a structurally enabling entry point with IP coverage under US Patent 8,916,561 [3]. The 4-methylphenyl substitution pattern satisfies the aryl substituent requirement of the patent's generic Formula (I), providing a structurally characterized lead-like molecule for PASK inhibitor development. Researchers should note that specific biochemical IC₅₀ data for PASK inhibition by this compound have not been disclosed in the public domain; initial in-house PASK enzymatic assays are required to establish the baseline inhibitory potency before committing to SAR expansion.

Quote Request

Request a Quote for 3-(4-Methylphenyl)quinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.